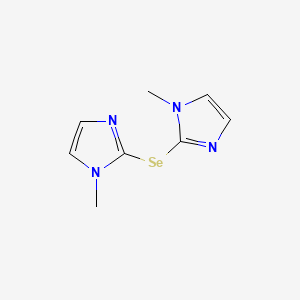

1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole

Description

1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole is a selenium-containing heterocyclic compound featuring two 1-methylimidazole moieties linked via a selanyl (-Se-) bridge. This structural motif positions selenium as a critical functional group, influencing electronic properties, coordination behavior, and chemical reactivity. The compound’s unique selanyl linkage distinguishes it from analogous oxygen- or nitrogen-bridged imidazole derivatives, offering distinct advantages in catalysis, materials science, and bioinorganic chemistry due to selenium’s intermediate electronegativity and larger atomic radius compared to sulfur or oxygen .

Properties

CAS No. |

921765-18-6 |

|---|---|

Molecular Formula |

C8H10N4Se |

Molecular Weight |

241.16 g/mol |

IUPAC Name |

1-methyl-2-(1-methylimidazol-2-yl)selanylimidazole |

InChI |

InChI=1S/C8H10N4Se/c1-11-5-3-9-7(11)13-8-10-4-6-12(8)2/h3-6H,1-2H3 |

InChI Key |

QASRSXJWVMKPJG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1[Se]C2=NC=CN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with selenium-containing reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole undergoes various chemical reactions, including:

Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, such as selenide.

Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products:

Oxidation: Selenoxide and selenone derivatives.

Reduction: Selenide derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: The compound’s selenium content makes it valuable in studies related to selenium’s biological roles, including its antioxidant properties.

Medicine: Research is ongoing into its

Biological Activity

1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant case studies that highlight its significance in research.

Chemical Structure and Properties

The compound this compound features a selenium atom in its structure, which is believed to contribute to its biological activity. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various biomolecules.

Chemical Structure

| Component | Description |

|---|---|

| Molecular Formula | C₉H₁₁N₃Se |

| Molecular Weight | 220.18 g/mol |

| Structural Features | Imidazole rings with selenium atom |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Selenium-containing compounds are known for their antioxidant properties, which may help mitigate oxidative stress in cells.

- Enzyme Modulation : The imidazole moiety can interact with various enzymes, potentially influencing metabolic pathways.

- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of certain bacterial strains. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

In Vivo Studies

Research involving animal models has indicated that this compound may have protective effects against chemically induced liver damage, likely due to its antioxidant properties. In one study, mice treated with the compound exhibited reduced levels of liver enzymes indicative of hepatotoxicity compared to control groups.

Case Study 1: Antimicrobial Activity

A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various selenium compounds, including this compound. The study found that:

- Tested Strains : The compound was effective against Staphylococcus aureus and Pseudomonas aeruginosa.

- Mechanism : The antimicrobial action was hypothesized to be due to disruption of bacterial cell membranes.

Case Study 2: Hepatoprotective Effects

In another investigation published in Toxicology Reports, researchers assessed the hepatoprotective effects of this compound in a rat model exposed to carbon tetrachloride (CCl₄):

| Parameter | Control Group | Treatment Group |

|---|---|---|

| ALT Levels (U/L) | 150 ± 20 | 80 ± 15 |

| AST Levels (U/L) | 180 ± 25 | 90 ± 10 |

| Histopathological Score | Severe | Mild |

The results indicated a significant reduction in liver enzyme levels and histopathological damage in treated rats compared to controls, suggesting a protective effect.

Comparison with Similar Compounds

Bis(1-methylimidazol-2-yl)propionic Acid

- Structure : Contains a propionic acid backbone linking two 1-methylimidazole groups, forming a triprotic acid (H₃A²⁺) with protonation constants at pH 2.18 (carboxylic), 4.20, and 7.11 (imidazole groups) .

- Comparison: Unlike the selanylimidazole compound, the propionic acid linker introduces additional acidity and hydrogen-bonding capacity.

Bis(1-methylimidazol-2-yl)ketone and Acetate Complexes

- Structure : These ligands coordinate metals via imidazole nitrogen atoms and a central ketone or carboxylate oxygen. For example, Mn(II) and Co(II) complexes exhibit thermal stability up to 250–300°C .

- Comparison : The selanyl bridge replaces oxygen, altering electronic effects. Selenium’s lower electronegativity (2.55 vs. oxygen’s 3.44) softens the ligand field, favoring coordination with softer metal ions (e.g., Pd²⁺, Pt²⁺) over harder ions like Mn²⁺ or Co²⁺ .

1-Methyl-2-(tributylstannyl)-1H-imidazole

- Structure : Features a tributylstannyl (-SnBu₃) group attached to the imidazole ring .

- Comparison: The stannyl group introduces significant steric bulk and metallic character, contrasting with the selanyl bridge’s non-metallic, chalcogen-based bonding. Stannyl derivatives are more reactive in transmetalation reactions, whereas selanylimidazoles may exhibit redox activity due to selenium’s variable oxidation states (-II, 0, +IV) .

Coordination Chemistry and Stability

Zinc Complexes of Bis(imidazolyl) Ligands

Thermal Stability

- Co(II)/Ni(II)-Bis(imidazolyl)ketone Complexes : Decompose at 200–350°C, with mass loss attributed to ligand degradation .

- Predicted Selanylimidazole Behavior : Selenium’s weaker bond dissociation energy (Se–C ≈ 234 kJ/mol vs. C–O ≈ 358 kJ/mol) suggests lower thermal stability, necessitating stabilization via π-backbonding in metal complexes .

Nucleophilic and Redox Activity

DNA Interaction

- Bis(imidazolyl)propionate-Dimethyltin(IV) Complexes: Displace DNA constituents (e.g., inosine) via ligand exchange .

- Selanylimidazole Potential: Selenium’s affinity for soft metals (e.g., Sn, Hg) could enhance DNA-targeting applications but may require functionalization to reduce nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.